molecular formula C22H21NO3 B14989628 9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B14989628
M. Wt: 347.4 g/mol
InChI Key: JNCRADFORUOXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include benzyl bromide, methyl iodide, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.

Industry

In industry, the compound’s unique properties could be leveraged for the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one stands out due to its unique combination of structural elements. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Biological Activity

9-benzyl-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with a unique bicyclic structure that incorporates chromeno and oxazinone moieties. Its molecular formula is C18H21NO4, with a molecular weight of approximately 349.41 g/mol. The structural features of this compound suggest potential for diverse biological interactions, making it of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes:

  • Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Methyl group : May influence steric hindrance and electronic properties.
  • Oxazinone ring : Potentially increases hydrogen bonding capacity and reactivity.

The unique combination of these functionalities suggests that the compound may exhibit distinct biological activities not observed in other similar compounds.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial activity. For instance:

  • Compound 6 demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL .

Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties. For example:

  • In vitro studies revealed that certain modifications to related compounds resulted in increased potency against melanoma cell lines . The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance selective cytotoxicity towards cancer cells.

The biological activity of this compound may involve:

  • Inhibition of specific enzymes : Similar compounds have been shown to inhibit protein arginine methyltransferases (PRMTs), which play critical roles in cellular signaling and gene regulation .
  • Interaction with cellular targets : The oxazinone ring may facilitate interactions with nucleophilic sites in proteins or DNA.

Comparative Analysis of Related Compounds

To better understand the potential biological activities of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesNotable Activities
9-(4-fluorophenyl)-6-methyl-2,3-dihydro-chromeno -oxazineContains fluorophenyl groupAntimicrobial
6-methylcoumarinSimple coumarin structureAntioxidant
5-hydroxyflavoneFlavonoid structureAnti-inflammatory

This table illustrates the diversity of biological activities associated with compounds sharing structural characteristics with the target compound.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound. Notably:

  • Synthesis and Evaluation : A study synthesized derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated significant antibacterial activity against Gram-positive bacteria .
  • Anticancer Screening : Another research effort involved screening for anticancer activity against melanoma cell lines. Modifications to the core structure yielded promising candidates with enhanced potency .

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

6-benzyl-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H21NO3/c1-14-20-16(12-23(13-25-20)11-15-6-3-2-4-7-15)10-19-17-8-5-9-18(17)22(24)26-21(14)19/h2-4,6-7,10H,5,8-9,11-13H2,1H3

InChI Key

JNCRADFORUOXJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.